molecular formula C11H18N2O3 B3808218 3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide

3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide

Cat. No. B3808218
M. Wt: 226.27 g/mol
InChI Key: YHFAOZMPEVPEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide, commonly known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential in cancer therapy. FMAU is a prodrug that is activated by thymidine kinase, an enzyme that is commonly overexpressed in cancer cells. Once activated, FMAU is incorporated into DNA, leading to DNA damage and ultimately cell death. In

Mechanism of Action

FMAU is a prodrug that is activated by thymidine kinase, an enzyme that is commonly overexpressed in cancer cells. Once activated, FMAU is incorporated into DNA, leading to DNA damage and ultimately cell death. FMAU has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMAU has been shown to have low toxicity in normal cells, due to the selective activation of thymidine kinase in cancer cells. FMAU has been shown to induce DNA damage in cancer cells, leading to cell death. FMAU has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

FMAU has several advantages for lab experiments, including its selectivity for cancer cells, low toxicity in normal cells, and ability to induce DNA damage in cancer cells. However, FMAU has some limitations, including its limited solubility in aqueous solutions and its potential for metabolic instability.

Future Directions

There are several future directions for the research on FMAU. One direction is to optimize the synthesis method to improve the yield and purity of FMAU. Another direction is to investigate the potential of FMAU as a PET imaging agent for the detection of cancer in humans. Additionally, further studies are needed to investigate the potential of FMAU in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential of FMAU in the treatment of other diseases, such as viral infections, should be explored.

Scientific Research Applications

FMAU has been extensively studied for its potential in cancer therapy. In vitro studies have shown that FMAU is selectively toxic to cancer cells that overexpress thymidine kinase, while sparing normal cells. In vivo studies have shown that FMAU can inhibit tumor growth in animal models of cancer. FMAU has also been used as a PET imaging agent for the detection of cancer in humans.

properties

IUPAC Name

3-[[5-(hydroxymethyl)furan-2-yl]methyl-methylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-12-11(15)5-6-13(2)7-9-3-4-10(8-14)16-9/h3-4,14H,5-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFAOZMPEVPEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN(C)CC1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide
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3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide

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